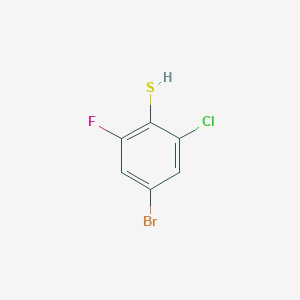

4-Bromo-2-chloro-6-fluorobenzenethiol

Description

4-Bromo-2-chloro-6-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.

Properties

Molecular Formula |

C6H3BrClFS |

|---|---|

Molecular Weight |

241.51 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-fluorobenzenethiol |

InChI |

InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |

InChI Key |

TZHCLCVIAJSRHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of benzenethiol derivatives. The process may involve:

Bromination: Introduction of a bromine atom to the benzene ring.

Chlorination: Addition of a chlorine atom.

Fluorination: Incorporation of a fluorine atom.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used to replace halogen atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can produce various substituted benzenethiol derivatives .

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-chloro-6-fluorobenzenethiol: Similar structure but different substitution pattern.

4-Bromo-2-fluorobenzenethiol: Lacks the chlorine atom.

2-Chloro-4-fluorobenzenethiol: Lacks the bromine atom

Uniqueness

4-Bromo-2-chloro-6-fluorobenzenethiol is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

4-Bromo-2-chloro-6-fluorobenzenethiol (C6H3BrClFS) is an organosulfur compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrClFS |

| Molecular Weight | 241.51 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |

| SMILES | C1=C(C=C(C(=C1F)S)Cl)Br |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation processes. The general steps include:

- Bromination : Introduction of a bromine atom to the benzene ring.

- Chlorination : Addition of a chlorine atom.

- Fluorination : Incorporation of a fluorine atom.

These reactions are performed under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of halogen atoms influences the compound's reactivity and interactions with other molecules, enhancing its biological efficacy .

The compound's mechanism of action may involve:

- Covalent Bonding : The thiol group can react with nucleophilic sites on proteins, leading to modifications that can inhibit or activate enzymatic functions.

- Substituent Effects : The halogen atoms may modulate the electronic properties of the molecule, affecting its binding affinity to biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial activity:

- Escherichia coli : Exhibited notable inhibition at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Showed comparable sensitivity, indicating potential use as an antibacterial agent.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

- IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM against several cancer cell lines, suggesting moderate antiproliferative activity.

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics .

Case Studies

-

Case Study on Antifungal Activity :

A study investigated the antifungal properties of related compounds and found that halogenated benzenethiols exhibited varying degrees of activity against Candida species. Although specific data on this compound was limited, similar compounds showed minimum inhibitory concentrations (MICs) in the low µg/mL range, highlighting the potential for antifungal applications . -

Case Study on Enzyme Inhibition :

Research has indicated that halogenated benzenes can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds similar to this compound were tested for their ability to inhibit methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, showing promising results that warrant further investigation into their therapeutic potential against parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.